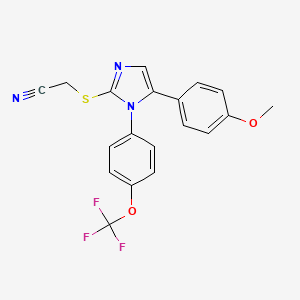

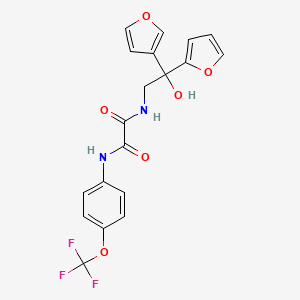

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetonitrile derivatives is well-documented. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins to produce 3,5-disubstituted 2-isoxazolines is described, highlighting the versatility of acetonitrile derivatives in cycloaddition reactions . Another paper details the synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides, demonstrating the reactivity of acetonitrile in nucleophilic addition reactions . Additionally, the electrochemical generation of cyanomethyl anion from acetonitrile for the synthesis of 5-imino-4-thioxo-2-imidazolidinones showcases the utility of acetonitrile as an electrogenerated base .

Molecular Structure Analysis

While the molecular structure of the specific compound is not analyzed in the provided papers, the structure of similar compounds, such as 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand complexes, is characterized using various techniques including FTIR and electronic spectral analysis . These methods could be applied to the compound of interest to deduce its molecular structure and coordination geometries.

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetonitrile derivatives. For example, the ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles to produce (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates the potential for acetonitrile to participate in ring transformation reactions . The synthesis of metal complexes with acetonitrile ligands further suggests that the compound may also form complexes with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be inferred from the synthesis and characterization of related compounds. For instance, the non-electrolytic nature of metal complexes with acetonitrile ligands in ethanol suggests that similar acetonitrile derivatives might also exhibit non-electrolytic behavior in certain solvents . The reactivity of acetonitrile derivatives with various functional groups, as seen in the synthesis of 3,5-disubstituted 2-isoxazolines, indicates that the compound of interest may also possess diverse reactivity profiles .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. This includes a comprehensive review of their design, synthesis, and activity studies, emphasizing the potential of these compounds in treating inflammatory diseases by inhibiting specific kinases involved in cytokine release pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antimicrobial Properties and Environmental Persistence

Another significant area of research is the environmental occurrence, toxicity, and degradation of antimicrobial agents such as triclosan, which shares structural similarities with imidazole derivatives. This review focuses on triclosan's environmental impact, mechanisms of degradation, and formation of potentially toxic by-products, providing insights into how structurally similar compounds might behave in environmental contexts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Enzymatic Treatment of Organic Pollutants

The use of oxidoreductive enzymes in the treatment of organic pollutants, facilitated by redox mediators, has been reviewed. This approach enhances the degradation efficiency of recalcitrant compounds, suggesting that imidazole derivatives could potentially play a role in environmental remediation technologies by acting as substrates or inhibitors of these enzymatic processes (Husain & Husain, 2007).

Antitumor Activity

Research on imidazole derivatives, including those structurally related to the query compound, has shown promising antitumor activities. Reviews of bis(2-chloroethyl)amino derivatives of imidazole and other related structures have highlighted their potential as new antitumor drugs, indicating that structural modifications can yield compounds with significant biological properties against various cancer types (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Reactivity and Chemical Transformations

The reactivity and chemical transformations of 1,2,4-triazole-3-thione derivatives, closely related to the query compound, have been summarized in a literature review. This includes insights into synthetic methodologies and the pharmacological implications of these derivatives, shedding light on new synthetic routes and potential medicinal applications (Kaplaushenko, 2019).

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c1-26-15-6-2-13(3-7-15)17-12-24-18(28-11-10-23)25(17)14-4-8-16(9-5-14)27-19(20,21)22/h2-9,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEMWKCXCFXZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)